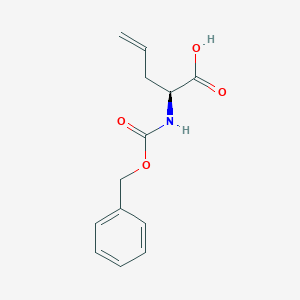

(S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid

Übersicht

Beschreibung

(S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid is a chiral amino acid derivative with a benzyloxycarbonyl (Cbz) protecting group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid typically involves the protection of the amino group of an amino acid precursor with a benzyloxycarbonyl group. One common method is the reaction of the amino acid with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can remove the benzyloxycarbonyl protecting group, yielding the free amino acid.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or catalytic hydrogenation with hydrogen gas.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of the free amino acid.

Substitution: Formation of substituted derivatives with new functional groups replacing the benzyloxycarbonyl group.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Molecular Formula: C₁₃H₁₅NO₄

Molecular Weight: 249.26 g/mol

CAS Number: 78553-51-2

The compound features a benzyloxycarbonyl (Cbz) protecting group, which is commonly used in peptide synthesis to protect amino groups during reactions. Its unique structure allows for specific interactions within biological systems, making it a valuable tool in research.

Synthesis and Derivatives

(S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid can be synthesized through various methods, often involving the protection of amino groups with the benzyloxycarbonyl moiety. This synthesis is crucial for creating more complex organic molecules and serves as an intermediate in peptide synthesis.

Enzyme Interactions

This compound is utilized to study enzyme-substrate interactions, which are pivotal for understanding biochemical pathways and protein synthesis. Its role as a substrate allows researchers to investigate how modifications to its structure can affect binding affinity and activity against specific biological targets .

Peptide Synthesis

The presence of the Cbz group makes this compound particularly useful in peptide synthesis. The protecting group enables the selective formation of peptide bonds while preventing undesired reactions at the amino group .

Drug Discovery

Research indicates potential applications in drug discovery, particularly in developing enzyme inhibitors and other biologically active molecules. The compound's structural features may contribute to the design of new therapeutic agents targeting specific enzymes or pathways involved in diseases .

Ergogenic Effects

Amino acids and their derivatives have been recognized for their ergogenic properties, influencing anabolic hormone secretion and improving mental performance during stress-related tasks. This compound may play a role in these effects, although further validation is needed for medical applications .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid depends on its specific application. In peptide synthesis, the benzyloxycarbonyl group protects the amino group, preventing unwanted reactions during chain elongation. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (S)-4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid

- (S)-2-(((tert-Butoxycarbonyl)amino)pent-4-enoic acid

Uniqueness

(S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid is unique due to its specific structural features, including the chiral center and the benzyloxycarbonyl protecting group. This combination of features makes it particularly useful in peptide synthesis and as an intermediate in the synthesis of complex organic molecules.

Biologische Aktivität

(S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid, a derivative of glycine, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a chiral center and a benzyloxycarbonyl protecting group, making it a valuable compound in peptide synthesis and organic chemistry. Its structural characteristics allow it to participate in various biochemical interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes, which is crucial in drug development, particularly for protease inhibitors.

- Receptor Modulation : It can interact with various receptors, influencing signaling pathways related to inflammation, apoptosis, and cell cycle regulation.

- Cell Cycle Regulation : The compound is involved in modulating the cell cycle and DNA damage responses, which are vital in cancer research.

Biological Activities

The compound exhibits a range of biological activities as summarized below:

| Activity Type | Description |

|---|---|

| Anti-infection | Exhibits antibacterial and antiviral properties against various pathogens. |

| Apoptosis Induction | Promotes programmed cell death in cancer cells through specific signaling pathways. |

| Immunomodulation | Influences immune responses by modulating cytokine production and immune cell function. |

| Neuronal Signaling | Affects neuronal pathways potentially linked to neurodegenerative diseases. |

| Metabolic Enzyme Interaction | Engages with metabolic enzymes, influencing metabolic pathways. |

Research Findings

Recent studies have highlighted the potential of this compound in various applications:

- Antiviral Activity : Research indicates effectiveness against viruses such as HIV and influenza, suggesting its role as a candidate for antiviral drug development .

- Cancer Research : Studies demonstrate its ability to induce apoptosis in cancer cells by activating caspase pathways, making it a potential therapeutic agent in oncology .

- Immunological Applications : The compound has shown promise in modulating immune responses, which could be beneficial in treating autoimmune diseases or enhancing vaccine efficacy .

Case Studies

Several case studies illustrate the compound's biological activity:

- Case Study 1 : A study on the antiviral effects of this compound revealed significant inhibition of viral replication in vitro, particularly against HCV protease .

- Case Study 2 : In cancer models, the compound demonstrated enhanced apoptosis rates when combined with conventional chemotherapy agents, indicating potential for synergistic effects .

Eigenschaften

IUPAC Name |

(2S)-2-(phenylmethoxycarbonylamino)pent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-2-6-11(12(15)16)14-13(17)18-9-10-7-4-3-5-8-10/h2-5,7-8,11H,1,6,9H2,(H,14,17)(H,15,16)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGEZDWGCGXHLEW-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472393 | |

| Record name | (2S)-2-{[(Benzyloxy)carbonyl]amino}pent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78553-51-2 | |

| Record name | (2S)-2-{[(Benzyloxy)carbonyl]amino}pent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.